molecular formula C12H15ClF3NO B167832 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride CAS No. 1683-49-4

4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride

Cat. No.: B167832
CAS No.: 1683-49-4
M. Wt: 281.7 g/mol
InChI Key: SBKPKQORDCJPSQ-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C12H14F3NO•HCl and a molecular weight of 281.70 g/mol . This compound is known for its trifluoromethyl group, which imparts unique chemical and physical properties. It is primarily used in research settings and has applications in various scientific fields.

Mechanism of Action

C12H14F3NO⋅HClC_{12}H_{14}F_{3}NO \cdot HClC12​H14​F3​NO⋅HCl

and a molecular weight of 281.70 . Here is an overview of its mechanism of action:

Biochemical Analysis

Biochemical Properties

4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride plays a crucial role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with opioid receptors, which are critical in pain management and analgesic responses . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in pain perception and inflammatory responses . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to opioid receptors, which leads to the inhibition or activation of these receptors . This binding interaction can result in changes in gene expression, particularly genes related to pain and inflammation. Additionally, this compound can inhibit or activate specific enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular function, particularly in the context of pain management and inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to provide significant analgesic effects without adverse side effects . At higher doses, toxic or adverse effects, such as respiratory depression and nausea, have been observed. These threshold effects highlight the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the cell or organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern of this compound can influence its activity and effectiveness in various biological contexts.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of 4-(3-(trifluoromethyl)phenyl)piperidin-4-one.

    Reduction: Formation of various reduced derivatives depending on the specific reducing agent used.

    Substitution: Formation of substituted piperidinol derivatives.

Scientific Research Applications

4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride is unique due to its specific substitution pattern and the presence of both a piperidine ring and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-2-9(8-10)11(17)4-6-16-7-5-11;/h1-3,8,16-17H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKPKQORDCJPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168545
Record name 4-Piperidinol, 4-(3-(trifluoromethyl)phenyl)-, hydrochloride
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Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1683-49-4
Record name 4-Piperidinol, 4-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
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Record name 4-(3-Trifluoromethylphenyl)-4-piperidinol hydrochloride
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Record name 4-Piperidinol, 4-(3-(trifluoromethyl)phenyl)-, hydrochloride
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Record name 4-(α,α,α-trifluoro-m-tolyl)piperidin-4-ol hydrochloride
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Record name 4-(3-Trifluoromethylphenyl)-4-piperidinol hydrochloride
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